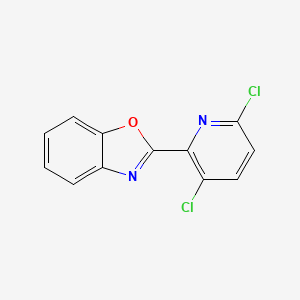![molecular formula C21H24N2O3S B5602928 4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)
4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to the one , typically involves nucleophilic substitution reactions, reductions, and sometimes fluorination steps. A study by Mishra and Chundawat (2019) detailed the synthesis of a series of piperazine derivatives through these methods, highlighting the versatility and adaptability of piperazine chemistry in creating compounds with potential biological activities (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activities. For example, the crystal structure of specific piperazine derivatives was determined by single-crystal X-ray diffraction, which is critical for understanding the compound's pharmacological properties. This structural information can guide the modification of molecular features to enhance biological activity or reduce toxicity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including electrochemical syntheses which involve the oxidation of piperazine compounds in the presence of nucleophiles. These reactions can lead to the formation of new compounds with potential therapeutic applications. Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of new arylthiobenzazoles from piperazine compounds, showcasing the chemical reactivity and versatility of piperazine derivatives (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Synthesis and Potential Applications
Chemical Synthesis and Biological Activity : The compound is part of the piperazine derivatives, which have been synthesized and tested for various biological activities. For example, piperazine derivatives have been studied for their potential antimicrobial activities. Some novel 1,2,4-Triazole derivatives containing piperazine/morpholine moiety have shown promising results against microbial infections, indicating the potential use of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Pharmacological Effects : Research into piperazine compounds also extends to their pharmacological applications. For instance, some derivatives have been evaluated for their anti-inflammatory, analgesic, and anticonvulsive activities. These findings suggest that compounds like 4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone could have potential applications in the treatment of related conditions (Milyutin et al., 1996).
Antidepressant and CNS Activities : A novel antidepressant compound, Lu AA21004, which shares a structural similarity with piperazine derivatives, has been studied for its metabolism and potential as a treatment for major depressive disorder. This research highlights the broader therapeutic potential of piperazine derivatives in treating central nervous system disorders (Hvenegaard et al., 2012).
Electrochemical Synthesis and Applications : The electrochemical synthesis of arylthiobenzazoles, utilizing piperazine derivatives, showcases the chemical versatility and potential application of these compounds in creating new materials or pharmaceuticals with specific functions (Amani & Nematollahi, 2012).
Antimicrobial and Antiviral Research : Further extending the scope of piperazine derivatives, compounds have been synthesized and tested for their antiviral and antimicrobial activities, indicating the broad spectrum of potential applications in infectious disease treatment and prevention (Reddy et al., 2013).
Propriétés
IUPAC Name |
4-[4-(2-hydroxyethylsulfanyl)benzoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-4-3-5-18(12-15)23-13-16(2)22(14-20(23)25)21(26)17-6-8-19(9-7-17)27-11-10-24/h3-9,12,16,24H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAVGQPJYGMQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)SCCO)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)
![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)
![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)
![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)